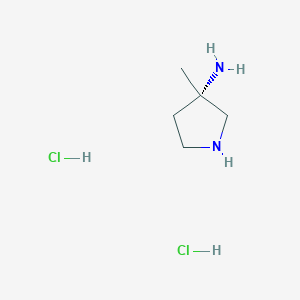

(S)-3-Methylpyrrolidin-3-amine 2hcl

Description

Significance of Enantiopure Amines in Contemporary Organic Synthesis

Enantiopure amines, which are chiral amines existing as a single mirror image form, are indispensable building blocks in modern organic synthesis. rsc.org Their importance is most pronounced in the pharmaceutical industry, where the chirality of a drug molecule can dictate its efficacy, biological activity, and safety profile. scirea.org Many of the most effective therapeutic agents contain chiral amine moieties as key structural features. acs.org The synthesis of unnatural amino acids, which are crucial for developing novel peptide-based pharmaceuticals and for tuning the properties of enzymes, often relies on methods that produce enantiopure amines. nih.gov

Beyond their role as structural components of target molecules, enantiopure amines are fundamental to the practice of asymmetric catalysis itself. rsc.org They serve as chiral auxiliaries, temporarily attached to a substrate to direct a stereoselective reaction, and as the foundational elements of chiral ligands for metal catalysts and of purely organic catalysts (organocatalysts). acs.orgrsc.org The development of efficient, atom-economical methods to produce these high-value compounds, such as the stereoselective amination of alcohols, is an area of intensive research. rsc.org

Overview of Chiral Pyrrolidine (B122466) Scaffolds in Catalysis and Synthesis

The chiral pyrrolidine ring is one of the most successful and widely used scaffolds in asymmetric catalysis and medicinal chemistry. mdpi.comnih.gov Its five-membered saturated ring structure is not flat, allowing for a three-dimensional arrangement of substituents that can effectively control the stereochemical outcome of a reaction. nih.gov This non-planar structure, often described as undergoing "pseudorotation," provides a rigid and predictable framework for the design of catalysts and ligands. nih.gov

Substituted chiral pyrrolidines are central to the structure of numerous organocatalysts that promote reactions in an environmentally friendly, metal-free manner. mdpi.com The natural amino acid L-proline is the archetypal pyrrolidine catalyst, but a vast number of derivatives have since been developed to optimize efficiency and selectivity for an ever-expanding range of chemical transformations. mdpi.comnih.gov These catalysts typically operate through the formation of covalent intermediates, such as enamines or iminium ions, which then undergo highly stereoselective reactions. nih.govresearchgate.net The pyrrolidine scaffold's ability to be functionalized at various positions allows for fine-tuning of its steric and electronic properties, making it a "privileged" structure in the field. mdpi.comnih.gov

Historical Context of Chiral Amine Organocatalysis and Ligand Design

The concept of using small organic molecules as catalysts is not new, with early examples dating back to the 19th and early 20th centuries. nih.gov An important milestone occurred in 1912 when Bredig and Fiske observed that cinchona alkaloids could catalyze the addition of hydrogen cyanide to benzaldehyde (B42025) with a modest enantiomeric excess. nih.gov However, the field of asymmetric organocatalysis remained largely dormant for decades.

A seminal moment came in 1971 with the independent discovery of the proline-catalyzed intramolecular aldol (B89426) reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. nih.gov Despite the remarkable efficiency of this transformation, its potential was not fully appreciated until the year 2000. In that year, reports by List and Barbas on intermolecular proline-catalyzed aldol reactions and by MacMillan on asymmetric Diels-Alder reactions catalyzed by chiral imidazolidinones marked the explosive rebirth of the field. nih.govprinceton.edu This was followed in 2005 by another major breakthrough: the development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi, which proved highly effective for the asymmetric functionalization of aldehydes. mdpi.comnih.gov These key developments established amine-based organocatalysis as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis.

Research Landscape and Challenges in Chiral Pyrrolidine Synthesis and Application

The landscape of chiral pyrrolidine research is vibrant and focused on innovation and efficiency. A primary challenge lies in the design and synthesis of novel pyrrolidine-based catalysts that can handle more complex or less reactive substrates with high selectivity. mdpi.com This involves developing new synthetic routes to access previously unavailable substitution patterns on the pyrrolidine ring. nih.gov While methods exist for creating chiral pyrrolidines, improving these syntheses to be shorter, higher-yielding, and more versatile remains a key objective. nih.gov

Another significant challenge is the heterogenization of these catalysts—anchoring them to solid supports like polymers or silica (B1680970). researchgate.netnih.gov This allows for easy recovery and recycling of the often-expensive organocatalyst, a crucial step for industrial applications where cost and sustainability are paramount. nih.gov Furthermore, the quest for catalysts that can operate under greener conditions, such as in water, is a major research driver. researchgate.net Addressing the multifaceted challenges of catalyst design, substrate scope, and practical application requires continuous improvement in synthetic methods and a deeper understanding of reaction mechanisms. scirea.orgmdpi.com

Illustrative Applications of Chiral Pyrrolidine-Based Catalysts

While specific catalytic applications for (S)-3-Methylpyrrolidin-3-amine 2HCl are not extensively documented in readily available literature, the performance of structurally related pyrrolidine catalysts in key asymmetric reactions highlights the potential of this structural class. The tables below showcase representative data for well-established pyrrolidine organocatalysts in Michael additions and aldol reactions, two fundamental carbon-carbon bond-forming reactions.

Table 1: Asymmetric Michael Addition Catalyzed by Pyrrolidine Derivatives

This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral pyrrolidine catalysts are highly effective at controlling the stereochemistry of this transformation.

| Catalyst | Aldehyde Substrate | Nitroalkene Substrate | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Diarylprolinol Silyl Ether | Propanal | β-Nitrostyrene | 93:7 | 99 (syn) |

| Proline | Cyclohexanone | β-Nitrostyrene | - | 99 |

| Prolinamide Derivative | Isobutyraldehyde | (E)-Nitropent-1-ene | 95:5 | 98 (syn) |

Data are representative examples compiled from the principles of organocatalysis literature. mdpi.comnih.gov

Table 2: Asymmetric Aldol Reaction Catalyzed by Pyrrolidine Derivatives

The aldol reaction creates a new carbon-carbon bond and up to two new stereocenters. Proline and its derivatives were among the first and remain some of the most effective catalysts for this reaction.

| Catalyst | Aldehyde Donor | Aldehyde Acceptor | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| L-Proline | Acetone | 4-Nitrobenzaldehyde | - | 96 |

| Diarylprolinol Silyl Ether | Propanal | 4-Cyanobenzaldehyde | 99:1 | >99 (anti) |

| Pyrrolidine Sulfonamide | Cyclohexanone | Benzaldehyde | 98:2 | 99 (anti) |

Data are representative examples compiled from the principles of organocatalysis literature. nih.govresearchgate.net

The compound (S)-3-Methylpyrrolidin-3-amine features a chiral quaternary center, a structural motif that presents unique challenges in synthesis but also offers distinct steric properties. nih.gov As a diamine, it has the potential to act as a bidentate ligand in metal-catalyzed reactions or as a bifunctional organocatalyst. Its structure suggests it could be a valuable building block or catalyst in the ongoing effort to expand the toolkit of asymmetric synthesis.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14Cl2N2 |

|---|---|

Molecular Weight |

173.08 g/mol |

IUPAC Name |

(3S)-3-methylpyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5(6)2-3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1 |

InChI Key |

LVWLJFTUJCADPB-XRIGFGBMSA-N |

Isomeric SMILES |

C[C@@]1(CCNC1)N.Cl.Cl |

Canonical SMILES |

CC1(CCNC1)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for S 3 Methylpyrrolidin 3 Amine Dihydrochloride and Analogues

Strategies for Stereoselective Access to 3-Aminopyrrolidine (B1265635) Derivatives

The synthesis of enantiomerically pure 3-aminopyrrolidine derivatives is a key challenge in organic synthesis. Various strategies have been developed to control the stereochemistry at the C3 position and other potential chiral centers within the pyrrolidine (B122466) ring. These methods can be broadly categorized based on the nature of the starting materials and the type of catalytic system employed.

The construction of chiral molecules from non-chiral starting materials represents an elegant and efficient approach in organic synthesis. mdpi.com This strategy avoids the limitations of relying on the availability of naturally occurring chiral molecules.

One prominent method is the catalytic asymmetric umpolung reaction of imines. For instance, γ-amino ketones, which are versatile precursors to chiral pyrrolidines, can be synthesized from prochiral imines and enones using a cinchona alkaloid-derived phase-transfer catalyst. This reaction proceeds with high diastereoselectivity and enantioselectivity, enabling the formation of highly enantiomerically enriched products that can be subsequently cyclized to form pyrrolidine derivatives. nih.gov

Another approach involves the direct catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks. rsc.org Biomimetic chemocatalysis, inspired by enzymatic transaminations, has emerged as a straightforward method to access these amines from prochiral ketones or imines. rsc.org Furthermore, a one-pot photoenzymatic process has been developed for the synthesis of N-Boc-3-aminopyrrolidine from unfunctionalized pyrrolidine. This method combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination, achieving high conversions and excellent enantiomeric excess (>99% ee). nih.gov

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgnih.gov This approach leverages the inherent chirality of these starting materials, which is preserved throughout the synthetic sequence, offering an efficient pathway to complex chiral molecules. wikipedia.orgmdpi.com

Another widely used chiral pool starting material is 4-hydroxyproline. mdpi.comresearchgate.net The synthesis of pyrrolidine-containing drugs often commences from proline or 4-hydroxyproline, where the existing chiral centers direct the stereochemical outcome of subsequent functionalization steps. mdpi.comresearchgate.net This strategy ensures the production of optically pure compounds. mdpi.com Derivatization of these chiral precursors is a key step. For example, a synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) from trans-4-hydroxy-L-proline involves an initial decarboxylation, followed by N-protection, sulfonation of the hydroxyl group, and an SN2 reaction with sodium azide (B81097) to invert the stereocenter. Subsequent reduction of the azide and deprotection yields the target compound.

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds, including the direct amination of C-H bonds, which is an atom-economical approach to nitrogen-containing heterocycles. acs.orgnih.gov

Silver-catalyzed nitrene transfer is one such method for the site- and stereoselective intramolecular amination of C-H bonds. A silver complex with a specific piperidine-based ligand has shown excellent reactivity and selectivity for the amination of heterobenzylic C-H bonds, which are often difficult to functionalize with other metal catalysts. rsc.org This method allows for the construction of cyclic sulfamates which can be converted into functionalized nitrogen heterocycles like pyrrolidines with high diastereoselectivity (up to >20:1 dr). rsc.org Mechanistic studies suggest a radical-based pathway for this transformation. rsc.org

Copper-catalyzed intramolecular C-H amination has also been utilized. For instance, N-phenylbenzamidines can be cyclized to form benzimidazoles using a copper(II) acetate (B1210297) catalyst, demonstrating the potential for forming five-membered rings through C-H functionalization. acs.org While many examples focus on aromatic C-H amination, the development of catalysts for stereoselective aliphatic C-H amination is an active area of research with significant potential for the synthesis of chiral pyrrolidines.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. beilstein-journals.orgnih.gov Chiral pyrrolidines, particularly proline and its derivatives, are prominent organocatalysts themselves and are also key synthetic targets of organocatalytic methods. mdpi.combohrium.com

A common strategy involves the Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives. beilstein-journals.org For example, newly synthesized organocatalysts derived from (R)-glyceraldehyde were tested in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. These reactions produced the corresponding adducts in high yields and with moderate to good stereoselectivity. The stereochemical outcome was found to be dependent on the catalyst structure, solvent, and reaction temperature. beilstein-journals.org

The table below summarizes the performance of various organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

| Catalyst | Catalyst Loading (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn/anti) (%) |

| OC1 | 10 | CH₂Cl₂ | rt | 7 | 99 | 75:25 | 68 / 44 |

| OC2 | 10 | CH₂Cl₂ | rt | 7 | 98 | 70:30 | 68 / 63 |

| OC3 | 10 | CH₂Cl₂ | rt | 7 | 95 | 78:22 | 67 / 57 |

| OC4 | 10 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 / 59 |

| OC1 | 10 | Methylcyclohexane | 0 | 24 | 99 | 80:20 | 85 / 75 |

| OC2 | 10 | Methylcyclohexane | 0 | 24 | 95 | 78:22 | 80 / 70 |

| OC3 | 10 | Methylcyclohexane | 0 | 24 | 98 | 85:15 | 82 / 68 |

| OC4 | 10 | Methylcyclohexane | 0 | 24 | 99 | 83:17 | 81 / 72 |

Data sourced from a study on new pyrrolidine-based organocatalysts. beilstein-journals.org The study found that lower temperatures and less polar solvents generally improved enantioselectivity.

Another powerful organocatalytic method is the [3+2] cycloaddition between azomethine ylides and various dipolarophiles, which provides direct access to the pyrrolidine core with the potential to create multiple stereocenters simultaneously. rsc.orgresearchgate.net

Chemoenzymatic strategies combine the selectivity of biocatalysts with the versatility of chemical reactions, offering efficient and environmentally friendly routes to chiral compounds. nih.gov

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. For pyrrolidine derivatives, lipases are commonly employed. For example, the acetylation of racemic 3-hydroxypyrrolidine using lipases like Amano Lipase PS-IM can achieve excellent enantioselectivity, providing both the acetylated (R)-product and the unreacted (S)-starting material in high enantiomeric purity. rsc.org A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer using a metal catalyst (e.g., Ruthenium), can overcome the 50% theoretical yield limit of standard kinetic resolution. rsc.org

The table below provides examples of enzymatic kinetic resolution for obtaining chiral pyrrolidine precursors.

| Enzyme | Substrate | Reaction | Product (Enantiomer) | ee (%) | Reference |

| Lipase PS-IM | (±)-N-Cbz-3-hydroxypyrrolidine | Acetylation (DKR) | (R)-N-Cbz-3-acetoxypyrrolidine | 95 | rsc.org |

| Amano Lipase P | (±)-N-Boc-3-hydroxypyrrolidine | Acetylation | (R)-N-Boc-3-acetoxypyrrolidine | >99 | rsc.org |

| Amano Lipase P | (±)-N-Boc-3-hydroxypyrrolidine | Acetylation | (S)-N-Boc-3-hydroxypyrrolidine | >99 | rsc.org |

| Amine-transaminase (ATA) | Racemic N-Boc-3-aminopyrrolidine | Kinetic Resolution | (R)- or (S)-N-Boc-3-aminopyrrolidine | >99 | nih.gov |

More integrated chemoenzymatic processes are also being developed. A one-pot photoenzymatic synthesis combines photochemical C-H activation with enzymatic reduction or transamination. For instance, starting with achiral pyrrolidine, a decatungstate photocatalyst can generate N-protected-3-pyrrolidinone, which is then stereoselectively converted to either (R)- or (S)-N-Boc-3-aminopyrrolidine using an amine transaminase, all within a single reaction vessel. nih.gov

Precursor Design and Stereocontrol in Pyrrolidine Ring Formation

The design of precursors and the method of cyclization are fundamental to controlling the stereochemistry of the final pyrrolidine product. The choice between starting with a pre-formed cyclic precursor versus constructing the ring from an acyclic chain offers distinct advantages and challenges. mdpi.comresearchgate.net

Starting from existing cyclic precursors, such as those from the chiral pool like proline or 4-hydroxyproline, provides a robust method for maintaining stereochemical integrity. researchgate.netnih.gov The rigid ring structure helps to direct the approach of reagents, allowing for predictable stereochemical outcomes during functionalization.

Conversely, forming the pyrrolidine ring from acyclic precursors allows for greater flexibility in introducing a variety of substituents. mdpi.com However, this requires careful control over the cyclization step to establish the desired relative and absolute stereochemistry. Intramolecular cyclization reactions, such as the amination of unsaturated carbon-carbon bonds or the insertion of nitrenes into C-H bonds, are powerful methods for this purpose. osaka-u.ac.jp For example, the stereocontrolled synthesis of lactam-fused 3-methylenetetrahydropyrans can be achieved via cascade reactions of lactam-tethered alkenols, which can then be reduced to the corresponding pyrrolidine-fused systems without loss of diastereoselectivity.

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are particularly noteworthy for their ability to construct the pyrrolidine ring while simultaneously controlling up to four stereocenters. rsc.org The stereochemical outcome of these reactions is highly dependent on the catalyst, the ligand, and the specific structures of the azomethine ylide and the dipolarophile. This method offers a high degree of stereochemical diversity, allowing access to different stereoisomers by tuning the reaction components. rsc.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including nitrogen-containing heterocycles like pyrrolidines. researchgate.net This method involves the use of metal catalysts, typically ruthenium or molybdenum-based, to facilitate the formation of a new double bond within a diene substrate, leading to cyclization. researchgate.net

In the context of synthesizing pyrrolidine derivatives, RCM offers a versatile approach. The strategy generally involves the preparation of an acyclic diene precursor containing a nitrogen atom. Subsequent exposure of this precursor to an RCM catalyst, such as a Grubbs-type catalyst, initiates the ring-closing process to furnish the desired pyrrolidine ring. researchgate.net The strategic placement of substituents on the acyclic precursor allows for the synthesis of a variety of substituted pyrrolidines. For instance, the synthesis of macrocyclic peptidomimetics incorporating a pyrrolidine core has been achieved using RCM of a tripeptidic diene. nih.gov

The application of RCM is not limited to simple pyrrolidines. It has been successfully employed in the synthesis of more complex structures, including those with multiple stereocenters. Chiral catalysts have been developed to achieve high enantiomeric and diastereomeric excesses in RCM reactions, making it a valuable tool for the stereoselective synthesis of chiral pyrrolidines. researchgate.netnih.gov The synthetic utility of these RCM-derived cyclic allylamines has been demonstrated in the enantioselective synthesis of complex molecules like (2S,3R,4S)-3,4-dihydroxyproline. nih.gov

Table 1: Examples of Ring-Closing Metathesis for Heterocycle Synthesis

| Catalyst Type | Application | Reference |

| Ruthenium-based | Synthesis of amino acid-derived P-heterocycles | researchgate.net |

| Molybdenum-based | Synthesis of various carbocycles and heterocycles | researchgate.net |

| Chiral Ruthenium and Molybdenum | Enantioselective and diastereoselective RCM reactions | researchgate.net |

| Grubbs Catalyst | RCM of tripeptidic dienes for macrocyclic peptidomimetics | nih.gov |

Intramolecular Amination and Cyclization Reactions

Intramolecular amination reactions provide a direct and atom-economical pathway to pyrrolidines and other nitrogen-containing heterocycles. These reactions involve the formation of a carbon-nitrogen bond within a single molecule, leading to cyclization. rsc.org A key advantage of this approach is the potential to avoid pre-functionalization of the amine precursor, which is often required in other synthetic methods. rsc.org

One prominent strategy involves the rhodium-catalyzed hydroamination of allylic amines. This method allows for the coupling of readily available amines and olefins with 100% atom economy. nih.gov The use of a Lewis basic directing group on the allylic amine substrate is crucial for achieving high regioselectivity and facilitating the formation of a five-membered rhodacycle intermediate. nih.gov This methodology has been successfully applied to the synthesis of a variety of unsymmetrical vicinal diamines. nih.gov

Another approach involves the cyclization of acyclic precursors through nucleophilic substitution. For example, the synthesis of the drug Anisomycin involves the intramolecular cyclization of an aminoaldehyde to form the pyrrolidine ring. mdpi.com Similarly, the formation of a Boc-protected pyrrolidine has been achieved through the cyclization of an alcohol using a strong base like sodium hydride. mdpi.com These methods highlight the versatility of intramolecular cyclization strategies in constructing the pyrrolidine core from diverse acyclic starting materials.

Reductive Amination and Alkylation Pathways

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including the formation of the pyrrolidine ring and the introduction of substituents. masterorganicchemistry.com This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comacsgcipr.org This method offers a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed for reductive amination, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com The reaction is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. For instance, reductive amination has been used in the synthesis of 3-substituted pyrrolidines and N-substituted isoindolinones, demonstrating its broad applicability. researchgate.netrsc.org

Intramolecular reductive amination can also be a powerful tool for constructing the pyrrolidine ring. Furthermore, organo-catalyzed reductive amination has emerged as a metal-free alternative, employing catalysts such as thiourea (B124793) and phosphonic acids with hydride donors like Hantzsch esters. acsgcipr.org While not as widely adopted on a large scale, this approach offers advantages in terms of functional group compatibility and the potential for enantioselective transformations. acsgcipr.org

Table 2: Common Reducing Agents and Catalysts in Reductive Amination

| Reagent/Catalyst | Application | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | Selective reduction of imines | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | General and mild reductive amination | masterorganicchemistry.com |

| Aluminum Chloride (AlCl3)/Polymethylhydrosiloxane (PMHS) | Chemoselective reductive amination | rsc.org |

| α-Picoline-borane | Reductive amination in various solvents, including water | organic-chemistry.org |

| Hantzsch Ester/S-benzyl isothiouronium chloride | Organo-catalyzed reductive amination of ketones | acsgcipr.orgorganic-chemistry.org |

Dihydrochloride Salt Formation within Synthetic Protocols

In many synthetic sequences leading to amine-containing compounds, the final product is often isolated and purified as a salt. For diamines such as (S)-3-Methylpyrrolidin-3-amine, formation of the dihydrochloride salt is a common practice. This serves several purposes, including enhancing stability, improving crystallinity for purification, and increasing aqueous solubility.

The formation of a dihydrochloride salt is typically achieved by treating the free base form of the diamine with an excess of hydrochloric acid. rsc.orggoogle.com The reaction is often carried out in a suitable solvent, such as diethyl ether, methanol (B129727), or isopropanol, which facilitates the precipitation of the salt. rsc.orggoogle.com For example, a general procedure involves dissolving the diamine in an organic solvent and adding a solution of HCl. rsc.org

In some synthetic protocols, the salt formation is integrated into the work-up procedure. For instance, after a reduction step to form the amine, the reaction mixture can be treated with hydrochloric acid to precipitate the crude hydrochloride salt, which can then be further purified. google.com The characterization of these salts is crucial, and techniques such as X-ray crystallography, IR and Raman spectroscopy, and NMR spectroscopy are often employed to confirm the structure and purity. researchgate.net It is also noteworthy that different polymorphic forms of the dihydrochloride salt can exist, which may have different physical properties. researchgate.net

Optimization of Synthetic Pathways for Enhanced Stereocontrol and Efficiency

The development of efficient and stereoselective synthetic routes is a primary goal in modern organic chemistry, particularly for the synthesis of chiral molecules like (S)-3-Methylpyrrolidin-3-amine. Optimization of synthetic pathways focuses on improving yields, reducing the number of steps, and, most importantly, controlling the stereochemistry of the final product.

One key area of optimization is the use of chiral catalysts and auxiliaries to induce stereoselectivity. In reductive amination, for example, chiral organocatalysts like BINAP-based phosphonic acids can be used to achieve enantioselective N-alkylation of amines. acsgcipr.org Similarly, in [3+2] cycloaddition reactions to form pyrrolidines, the use of chiral N-tert-butanesulfinyl groups on the azadiene component can lead to high diastereoselectivity. acs.org

Another aspect of optimization involves improving the efficiency of key transformations. For instance, in a reported synthesis of a key intermediate for a fluoroquinolone antibiotic, a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex afforded the desired β-hydroxy amide with high diastereoselectivity and enantiomeric excess after recrystallization. researchgate.netnih.gov Furthermore, an S_N2 substitution reaction with methylamine (B109427) proceeded with inversion of configuration in high yield, and a simple acid/base extraction protocol was used for efficient purification. researchgate.netnih.gov

The choice of reaction conditions, including solvent and temperature, also plays a critical role in optimizing stereocontrol and efficiency. For example, in the synthesis of polysubstituted pyrrolidines via [3+2] cycloaddition, increasing the steric bulk of a substituent on the amide nitrogen was found to improve diastereocontrol. nih.govacs.org

Application in Asymmetric Catalysis

Role as a Chiral Organocatalyst

(S)-3-Methylpyrrolidin-3-amine, as a secondary amine, is poised to act as a chiral organocatalyst, primarily through the formation of transient, reactive intermediates with carbonyl compounds. The pyrrolidine (B122466) ring provides a conformationally constrained backbone, which is crucial for establishing an effective stereodifferentiating environment around the reactive centers. The presence of the (S)-configured stereocenter is fundamental to inducing enantioselectivity in chemical transformations.

Enamine and Iminium Ion Catalysis Mechanisms

Organocatalysis by secondary amines like (S)-3-Methylpyrrolidin-3-amine operates through two principal activation modes: enamine catalysis and iminium ion catalysis. In enamine catalysis, the amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This activation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate. Conversely, in iminium ion catalysis, the amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate towards nucleophilic attack.

The catalytic cycle of enamine catalysis begins with the reaction between (S)-3-Methylpyrrolidin-3-amine and a carbonyl compound, such as an aldehyde or ketone, to form a carbinolamine intermediate. Subsequent dehydration yields a chiral enamine. masterorganicchemistry.comkhanacademy.org This enamine is significantly more nucleophilic than the corresponding enol or enolate of the parent carbonyl compound, enabling it to react with a wide range of electrophiles. rsc.org

The structure of the enamine derived from (S)-3-Methylpyrrolidin-3-amine would be influenced by the C3-substituents. The methyl and amino groups would create a specific steric environment that directs the approach of the incoming electrophile. The stereochemical information embedded in the catalyst's chiral center is thus relayed to the product during the carbon-carbon bond-forming step. After the reaction with an electrophile, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the protonated amine catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Iminium ion catalysis involves the reversible formation of a positively charged iminium ion from the reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. nih.gov This process significantly lowers the LUMO of the substrate, enhancing its electrophilicity and making it more susceptible to attack by weak nucleophiles. rsc.org

For (S)-3-Methylpyrrolidin-3-amine, condensation with an enal would generate a chiral iminium ion. The pyrrolidine ring and its C3 substituents would effectively shield one of the enantiotopic faces of the C=C double bond, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome of the reaction. ethz.chacs.org Once the nucleophile has added to the β-position, the resulting intermediate is an enamine, which is then hydrolyzed to furnish the final product and regenerate the catalyst. masterorganicchemistry.com This dual activation pathway, often referred to as the iminium-enamine manifold, is a powerful strategy in organocatalysis. nih.gov

The nitrogen atom in an enamine intermediate is typically pyramidal, meaning it is not perfectly flat. The direction and degree of this pyramidalization can have a significant impact on the enamine's reactivity and the stereoselectivity of the reaction. ethz.ch Enamines can exist as either endo- or exo-pyramidalized conformers. Studies have shown that endo-pyramidalized enamines, where the nitrogen lone pair points towards the double bond, can be significantly more reactive than their exo counterparts. ethz.ch This enhanced reactivity is attributed to better orbital overlap and reduced steric hindrance for the approaching electrophile. ethz.ch

In an enamine formed from (S)-3-Methylpyrrolidin-3-amine, the puckered nature of the five-membered ring and the steric bulk of the C3-methyl group would influence the equilibrium between these pyramidalized states. The specific conformation adopted by the pyrrolidine ring would dictate the preferred direction of nitrogen pyramidalization, which in turn would be a key factor in controlling the stereochemical course of the catalytic reaction.

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

The ability of chiral secondary amines to form reactive enamine and iminium ion intermediates makes them powerful catalysts for a variety of asymmetric carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis for building molecular complexity.

The asymmetric Michael addition, or conjugate addition, is a classic carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. Chiral pyrrolidine-based organocatalysts are highly effective in promoting enantioselective Michael additions of aldehydes or ketones to various Michael acceptors like nitroalkenes. nih.govresearchgate.net

In a typical mechanism, the catalyst, such as (S)-3-Methylpyrrolidin-3-amine, would react with an aldehyde to form a nucleophilic enamine intermediate. This enamine would then attack the nitroalkene. The stereochemistry of the newly formed stereocenter is dictated by the catalyst's chiral environment, which directs the facial selectivity of the attack. rsc.orgacs.org

While specific research data on the use of (S)-3-Methylpyrrolidin-3-amine 2HCl as a catalyst for the asymmetric Michael addition is not available in the reviewed literature, the performance of structurally related catalysts provides insight into the potential of this reaction. For illustrative purposes, the table below shows results for the asymmetric Michael addition of propanal to nitrostyrene (B7858105) catalyzed by a different pyrrolidine-based organocatalyst.

Disclaimer: The following data is presented for illustrative purposes only. It showcases typical results for an asymmetric Michael addition catalyzed by a well-established pyrrolidine-based organocatalyst, not this compound.

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (S)-2-(Trifluoromethanesulfonyl-aminomethyl)pyrrolidine | Toluene | 2 | 98 | 95:5 | 95 |

| 2 | (S)-2-(Trifluoromethanesulfonyl-aminomethyl)pyrrolidine | CH2Cl2 | 2 | 98 | 94:6 | 92 |

| 3 | (S)-2-(Trifluoromethanesulfonyl-aminomethyl)pyrrolidine | THF | 24 | 95 | 92:8 | 90 |

| 4 | (S)-2-(Trifluoromethanesulfonyl-aminomethyl)pyrrolidine | Et2O | 48 | 70 | 90:10 | 88 |

Data sourced for illustrative purposes from studies on related pyrrolidine organocatalysts.

Role as a Chiral Ligand in Asymmetric Metal Catalysis

Chiral amines and their derivatives are crucial ligands in asymmetric metal catalysis, where they coordinate to a metal center and create a chiral environment that influences the outcome of the catalyzed reaction.

Applications in Asymmetric Hydroamination Reactions

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines, which are valuable building blocks for pharmaceuticals and other fine chemicals. Chiral pyrrolidine-based ligands have been instrumental in the development of catalysts for these reactions.

These ligands coordinate with metal centers (such as rhodium, copper, or gold) to create a chiral environment that directs the stereochemical outcome of the N-H bond addition to an unsaturated substrate. For instance, cascade reactions combining organocatalysis and metal catalysis have been developed for the enantioselective synthesis of substituted pyrrolidines. nih.govnih.gov In one such approach, a bifunctional organocatalyst promotes an asymmetric nitro-Mannich reaction, which is followed by a gold-catalyzed allene (B1206475) hydroamination to yield highly substituted pyrrolidine derivatives with excellent diastereo- and enantioselectivities. nih.govnih.gov

The effectiveness of these catalytic systems is often dependent on the structure of the pyrrolidine ligand and the nature of the metal. For example, rhodium-catalyzed enantioselective hydroamination of allylamines using chiral BIPHEP-type ligands has been shown to produce enantioenriched 1,2-diamines in good yields and with high enantioselectivities. nih.gov Similarly, copper-catalyzed systems have proven effective for the hydroamination of unactivated internal olefins, providing access to a wide array of enantioenriched α-branched amines. nih.gov The development of new enzymatic platforms, such as evolved cytochrome P450 enzymes, also enables the intramolecular C-H amination to construct chiral pyrrolidines. nih.gov

Below is a table summarizing the performance of different pyrrolidine-based catalyst systems in asymmetric hydroamination and related reactions.

| Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Ref |

| Bifunctional Organocatalyst / Au(PPh₃)Cl/AgSbF₆ | N-Cbz imines and nitroallene | Trisubstituted pyrrolidines | 32-67 | 85-96 | - | nih.gov |

| Rh-BIPHEP type ligand | Allylamines | 1,2-diamines | Good | Excellent | - | nih.gov |

| Cu(OAc)₂ / Chiral Ligand | Unactivated internal olefins | α-branched amines | High | ≥ 96 | - | nih.gov |

| Evolved Cytochrome P411 | Organic azides | Chiral pyrrolidines | up to 74 | up to 99:1 er | - | nih.gov |

Stereoinduction Mechanisms in Metal-Chiral Ligand Systems

C₂-symmetric ligands, a class to which many chiral pyrrolidines belong, are particularly effective because they reduce the number of possible isomeric transition states, which can lead to higher enantioselectivity. acs.orgnih.gov The predictable coordination geometry of these ligands creates a well-defined chiral pocket around the metal. The substrate is forced to approach the metal center from a specific direction to minimize steric hindrance, thus favoring the formation of one enantiomer over the other.

For example, in gold(I)-catalyzed cycloadditions, chiral ligands based on a 2,5-diarylpyrrolidine scaffold have been synthesized. beilstein-journals.org DFT calculations and Non-Covalent Interaction (NCI) plots reveal that attractive, non-covalent interactions between the substrate and the catalyst's chiral pocket direct the enantioselective folding of the substrate. beilstein-journals.org The electronic properties and steric bulk of the substituents on the pyrrolidine ring can be fine-tuned to optimize these interactions and maximize enantioselectivity. mdpi.com

Catalyst Immobilization and Recycling Strategies for Pyrrolidine-Based Catalysts

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the chiral catalyst on a solid support transforms it into a heterogeneous catalyst, which can be easily removed by filtration and potentially reused, enhancing the economic and environmental sustainability of the process. rsc.org

Various strategies have been developed for the immobilization of chiral pyrrolidine catalysts. These include covalent attachment to polymers, ionic liquids, or inorganic supports like silica (B1680970) and silsesquioxanes. researchgate.netnih.gov For instance, chiral pyrrolidine-based organocatalysts have been supported on resins through electrostatic adsorption and have demonstrated high efficiency and recyclability in asymmetric Michael additions. rsc.org One such catalyst was reused for 16 consecutive runs without a significant loss of enantioselectivity. rsc.org

Another approach involves synthesizing chiral porous polymers (CPPs) where the pyrrolidine catalytic site is an integral part of the polymer framework. researchgate.net These materials offer high stability, porosity, and a uniform distribution of catalytic sites, proving effective as heterogeneous organocatalysts for reactions in environmentally benign solvents like water. researchgate.net

The table below presents examples of immobilized chiral pyrrolidine catalysts and their performance.

| Catalyst | Support/Strategy | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Recyclability | Ref |

| Chiral Pyrrolidine | Acidic Resin (Electrostatic Adsorption) | Michael Addition | 95 | 90 | 16 runs | rsc.org |

| Pyrrolidine-based Chiral Porous Polymer (Py-CPP) | Polymer Framework | Michael Addition in Water | up to 98 | up to 99 | Recyclable | researchgate.net |

| Chiral Pyrrolidine | Silsesquioxane (SQ) | Michael Addition | 85-91 | 95-98 | Recyclable | nih.gov |

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, easier scalability, and the potential for automation. nih.govbeilstein-journals.orgumontreal.ca When combined with heterogeneous catalysis, continuous flow systems allow for the long-term use of a fixed-bed of the immobilized catalyst, leading to high productivity and simplified product purification. nih.gov

Asymmetric reactions, including those catalyzed by chiral pyrrolidines, have been successfully implemented in continuous flow systems. nih.govrsc.orgnih.gov For example, packed-bed reactors containing immobilized chiral catalysts have been used for the continuous synthesis of advanced pharmaceutical intermediates. rsc.org The consistent reaction conditions in a flow reactor often lead to reliable and reproducible yields and stereoselectivities. nih.gov

The synthesis of various compounds, from aryl amines to more complex heterocycles, has been demonstrated in continuous flow. rsc.orgrsc.orgnih.gov These processes often utilize heterogeneous catalysts in packed-bed reactors, allowing for uninterrupted operation over extended periods. For instance, a flow system for an asymmetric conjugate addition was operated continuously for over five days, producing the product in high yield and enantioselectivity. rsc.org This highlights the potential of combining catalyst immobilization with continuous flow technology to create highly efficient and sustainable manufacturing processes for chiral molecules. rsc.org

Role As a Chiral Synthon in Advanced Organic Synthesis

Integration into Complex Molecular Architectures and Scaffolds

The strategic incorporation of (S)-3-Methylpyrrolidin-3-amine and related chiral pyrrolidines into larger, more complex molecular frameworks is a testament to their versatility. Organic chemists utilize these synthons to introduce specific stereocenters and to create rigid scaffolds that can orient functional groups in a precise three-dimensional arrangement.

Synthesis of Chiral Heterocyclic Compounds

The pyrrolidine (B122466) ring is a fundamental component of numerous biologically active heterocyclic compounds. nih.govmappingignorance.org The use of chiral pyrrolidine synthons like (S)-3-Methylpyrrolidin-3-amine dihydrochloride (B599025) provides a direct pathway to enantiomerically enriched heterocyclic targets. Various synthetic strategies have been developed to construct diverse heterocyclic systems based on the pyrrolidine core.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, capable of generating multiple new stereocenters with high control. mappingignorance.orgacs.org Additionally, modern catalytic methods, such as the iridium-catalyzed reductive generation of azomethine ylides from lactams, have expanded the toolkit for creating complex pyrrolidine architectures. acs.org Biocatalytic approaches, employing enzymes like evolved cytochrome P450s, have also been developed for the intramolecular C-H amination to form chiral pyrrolidines. escholarship.org

A notable example is the synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxyl-L-proline, which involves a series of steps including decarboxylation, protection, sulfonylation, azide (B81097) substitution with configuration inversion, and subsequent reduction and deprotection. google.com Such synthetic routes underscore the utility of readily available chiral pool starting materials in accessing valuable pyrrolidine building blocks.

Construction of Enantiopure Amines and Derivatives

(S)-3-Methylpyrrolidin-3-amine dihydrochloride is a key precursor for the synthesis of more complex enantiopure amines and their derivatives, which are often the active components in pharmaceuticals. The primary amine group on the chiral scaffold serves as a handle for further functionalization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and reductive amination.

An efficient synthetic route to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) highlights the utility of such building blocks. nih.gov This synthesis demonstrates the construction of complex amine derivatives by elaborating on a chiral pyrrolidine core. Another significant application is in the stereoselective synthesis of key intermediates for fluoroquinolone antibiotics. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial component for the antibiotic PF-00951966, was synthesized in a highly efficient and stereoselective manner. researchgate.net This multi-step synthesis showcases the importance of chiral pyrrolidine intermediates in accessing complex drug candidates.

Furthermore, chiral aminopyrrolidines are employed in the synthesis of N-(aminocycloalkylene)amino acid compounds through nucleophilic substitution reactions with chiral triflate esters, yielding diastereomeric products with high selectivity. semanticscholar.orgnih.gov

Exploration as a Building Block for Privileged Structures

The pyrrolidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The pyrrolidine ring is present in over 60 FDA-approved drugs, a testament to its favorable pharmacological properties. lifechemicals.com Its non-planar, three-dimensional nature allows for a better exploration of the pharmacophore space compared to flat aromatic rings. researchgate.netnih.gov

The stereochemical complexity of substituted pyrrolidines, such as those derived from (S)-3-Methylpyrrolidin-3-amine, can significantly influence their biological activity. Different stereoisomers can exhibit vastly different binding affinities and efficacies at biological targets due to the specific spatial orientation of their substituents. researchgate.netnih.gov The introduction of multiple stereogenic centers, including quaternary stereocenters, into the pyrrolidine scaffold can lead to novel bioactivities and is an active area of research. acs.org The development of synthetic methods to access such complex structures is crucial for expanding the available chemical space for drug discovery. acs.org

Synthetic Applications in Chemical Diversity Libraries for Research

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse and complex small molecules for high-throughput screening and drug discovery. souralgroup.comnih.gov Chiral building blocks like (S)-3-Methylpyrrolidin-3-amine are ideal starting points for DOS, as they introduce stereochemical and structural complexity early in the synthetic sequence.

The construction of compound libraries based on the pyrrolidine scaffold allows for the systematic exploration of structure-activity relationships. lifechemicals.com For example, an encoded combinatorial library of highly functionalized mercaptoacyl pyrrolidines was synthesized and screened for angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov This approach combines the power of combinatorial chemistry with a method for rapidly identifying the structure of active compounds.

Mechanistic Investigations and Stereochemical Elucidation

Transition State Analysis and Enantioselectivity Origin

The origin of enantioselectivity in amine-catalyzed reactions lies in the energetic differentiation of diastereomeric transition states. Computational and experimental studies on related catalytic systems help model the likely transition state assemblies for (S)-3-Methylpyrrolidin-3-amine.

Hydrogen bonding is a critical non-covalent interaction that stabilizes transition states and guides the stereochemical outcome. In organocatalytic cycles, acidic additives or even the catalyst itself can act as hydrogen bond donors, activating the electrophile and organizing the transition state assembly. Extended hydrogen-bonding networks, sometimes involving water molecules or co-catalysts, can be crucial for proton transfers required for catalytic turnover. researchgate.net These networks help to rigidly orient the substrate within the catalyst's chiral pocket, ensuring a selective reaction trajectory.

Stereocontrol is dictated by a combination of steric repulsion and favorable electronic interactions within the transition state. The methyl group at the C3 position of (S)-3-Methylpyrrolidin-3-amine, adjacent to the reacting nitrogen center, exerts significant steric influence. This bulk can effectively shield one face of the enamine or iminium intermediate, forcing the substrate to approach from the less hindered side. The inherent puckering of the five-membered pyrrolidine (B122466) ring further contributes to a rigid and predictable steric environment, which is a hallmark of many effective pyrrolidine-based catalysts.

Intermediate Identification and Characterization in Catalytic Cycles

The catalytic cycle of primary and secondary amines typically proceeds through key intermediates such as enamines or iminium ions. The reaction of the amine catalyst with a carbonyl compound (an aldehyde or ketone) forms a nucleophilic enamine, which then attacks an electrophile. Alternatively, reaction with an α,β-unsaturated aldehyde forms an iminium ion, which lowers the LUMO of the substrate for attack by a nucleophile. Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) have been successfully used to detect and characterize such transient species, including iminium and amino alcohol intermediates, providing direct evidence for proposed mechanistic pathways in related amine-catalyzed reactions. researchgate.net

Stereochemical Control Elements within Pyrrolidine Ring Systems

The pyrrolidine scaffold is a privileged structure in organocatalysis due to its conformational pre-organization. The five-membered ring exists in envelope or twisted conformations, and the substituents dictate the thermodynamically preferred pucker. This predictable conformation orients the substituents in pseudo-axial or pseudo-equatorial positions, creating a well-defined chiral environment. In the case of (S)-3-Methylpyrrolidin-3-amine, the stereocenter at C3, which bears the essential methyl and amine groups, is the primary element of stereochemical control, directing the facial selectivity of reactions involving the derived enamines or iminium ions.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules and transition states. It is extensively used to map out the reaction pathways of organocatalytic reactions, providing critical insights into the mechanism and the factors governing reactivity and selectivity.

In many organocatalytic reactions, chiral secondary amines like (S)-3-Methylpyrrolidin-3-amine react with carbonyl compounds to form key intermediates such as enamines or iminium ions. The formation of these intermediates is a crucial step in the catalytic cycle. masterorganicchemistry.comyoutube.com DFT calculations can elucidate the energetic profile of this process, including the activation barriers for the formation of the tetrahedral intermediate and its subsequent dehydration to the enamine or iminium ion.

The reactivity of these intermediates is also a subject of intense computational study. For instance, in a Michael addition, the enamine attacks an electrophile. DFT can model the transition state of this C-C bond-forming step, which is often the stereodetermining step of the reaction. The relative energies of the transition states leading to different stereoisomers determine the enantiomeric excess of the product.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for Enamine Formation and Reaction

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Catalyst + Propanal | ||

| Reactants | 0.0 | |

| Tetrahedral Intermediate | +5.2 | |

| Enamine Formation TS | +15.8 | |

| Enamine + H₂O | +10.3 | |

| Enamine + Methyl Vinyl Ketone | ||

| Michael Addition TS (Re-face attack) | +22.5 | |

| Michael Addition TS (Si-face attack) | +24.1 |

Note: This table presents hypothetical data based on trends observed for similar pyrrolidine (B122466) catalysts. The values are illustrative and not experimental data for (S)-3-Methylpyrrolidin-3-amine.

The data illustrates that the formation of the enamine is an endergonic process with a significant activation barrier. The subsequent Michael addition also has a substantial energy barrier, and the difference in the transition state energies for the attack on the Re- and Si-faces of the enamine dictates the stereochemical outcome.

A major application of DFT calculations in asymmetric catalysis is the prediction of stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different enantiomers of the product, the enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(er)

where ΔΔG‡ is the difference in the free energies of the diastereomeric transition states, R is the gas constant, T is the temperature, and er is the enantiomeric ratio.

For catalysts like (S)-3-Methylpyrrolidin-3-amine, the substituents on the pyrrolidine ring play a crucial role in differentiating the energies of these transition states. The methyl group at the C3 position creates a specific chiral environment that sterically and electronically disfavors one approach of the substrate over the other.

Conformational Analysis of (S)-3-Methylpyrrolidin-3-amine and its Derivatives

The catalytic activity and selectivity of a chiral organocatalyst are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the low-energy conformations of the catalyst and its intermediates, as these are the most likely to be involved in the reaction.

For (S)-3-Methylpyrrolidin-3-amine, the pyrrolidine ring can adopt various puckered conformations (envelope and twist forms). The relative energies of these conformers, and the energy barriers for their interconversion, can be calculated using computational methods. The presence of the methyl and amino groups at the C3 position will significantly influence the conformational preferences of the ring. It is expected that the lowest energy conformers will orient the substituents in a pseudo-equatorial position to minimize steric strain.

Molecular Modeling of Catalyst-Substrate Interactions

Molecular modeling allows for the visualization and analysis of the interactions between the catalyst and the substrates in the transition state. This is crucial for understanding the origin of asymmetric induction. In the case of (S)-3-Methylpyrrolidin-3-amine, modeling would focus on the non-covalent interactions within the catalyst-substrate assembly.

These models can reveal how the chiral scaffold of the catalyst directs the approach of the electrophile to a specific face of the enamine or iminium ion intermediate. The steric bulk of the methyl group at the C3 position is expected to play a significant role in shielding one face of the reactive intermediate, thereby forcing the incoming reactant to attack from the less hindered face.

Elucidation of Non-Covalent Interactions Governing Asymmetric Induction

High stereoselectivity in organocatalysis is often the result of a network of subtle non-covalent interactions between the catalyst and the substrates in the transition state. nih.gov These interactions can include hydrogen bonding, steric repulsion, and van der Waals forces. Computational methods are indispensable for identifying and quantifying these interactions.

For a diamine catalyst like (S)-3-Methylpyrrolidin-3-amine, hydrogen bonding between the amine/ammonium groups and the substrates is expected to be a key factor in organizing the transition state assembly. acs.org For example, in a reaction involving a nitroolefin, one of the amino groups could form a hydrogen bond with a nitro group, pre-organizing the substrate for a stereoselective attack.

Table 2: Key Non-Covalent Interactions in a Hypothetical Transition State

| Interacting Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

| Catalyst N-H --- Substrate C=O | Hydrogen Bond | -3.5 |

| Catalyst C3-Methyl --- Substrate Aryl Ring | Steric Repulsion | +1.2 |

| Catalyst Pyrrolidine Ring --- Substrate Alkyl Chain | Van der Waals | -0.8 |

Note: This table presents hypothetical data based on general principles of non-covalent interactions and is not specific to (S)-3-Methylpyrrolidin-3-amine.

The balance of these attractive and repulsive interactions ultimately determines the geometry of the lowest energy transition state and thus the stereochemical outcome of the reaction. nih.gov Computational analysis can dissect these contributions, providing a detailed picture of how the catalyst achieves asymmetric induction.

Advanced Analytical Techniques in Chemical Research

Chiral Chromatographic Methods for Enantiomeric Purity Determination

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the use of a chiral environment. Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound by creating transient, diastereomeric complexes between the analyte enantiomers and a chiral selector, leading to differential retention times.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a versatile and widely adopted technique for the enantioseparation of a broad range of compounds, including chiral amines. For a compound like (S)-3-Methylpyrrolidin-3-amine, polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective.

Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) that have been functionalized with groups like phenylcarbamates, offer robust and broad enantioselectivity. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure. researchgate.net Macrocyclic glycopeptides, such as teicoplanin and vancomycin, bonded to silica (B1680970) are also powerful CSPs for resolving amino compounds. researchgate.netsigmaaldrich.com These selectors offer complex chiral surfaces with multiple stereogenic centers and functional groups capable of forming distinct diastereomeric complexes with each enantiomer. researchgate.net The separation of amino acid derivatives on these phases highlights their suitability for compounds containing amino functionalities. researchgate.netsigmaaldrich.com

| Parameter | Typical Conditions for Chiral Amine Separation |

| Chiral Stationary Phase | Immobilized Polysaccharide (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) or Macrocyclic Glycopeptide (e.g., Teicoplanin) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (B46881) (for normal phase); Acetonitrile/Water/Trifluoroacetic Acid (for reversed phase) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | 25 - 40 °C |

| Detection | UV (often after derivatization) or Evaporative Light Scattering Detector (ELSD) |

This table presents generalized HPLC conditions for the separation of chiral amines based on established methods.

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. uni-muenchen.de However, primary amines like 3-Methylpyrrolidin-3-amine are polar and non-volatile, leading to poor peak shape and strong adsorption on standard GC columns. Therefore, derivatization is essential prior to analysis. nih.govnih.gov The primary amino group can be acylated, for instance with trifluoroacetic anhydride, to form a more volatile and less polar N-trifluoroacetyl derivative. nih.govnih.gov

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. wiley.com Cyclodextrin (B1172386) derivatives, such as substituted β-cyclodextrins, are commonly employed as CSPs in capillary GC. wiley.com The enantiomers are separated based on the differential inclusion of the analyte derivatives into the chiral cavity of the cyclodextrin. uni-muenchen.de

| Parameter | Typical Conditions for Chiral Amine Derivative Separation |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Chiral Stationary Phase | Substituted β-cyclodextrin (e.g., 30% MTBCD in OV-1701) wiley.com |

| Carrier Gas | Hydrogen or Helium |

| Column Temperature | Isothermal or gradient program (e.g., 90 - 190 °C) wiley.com |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table outlines typical GC conditions used for the analysis of chiral amines after derivatization.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analyses and being more environmentally friendly than HPLC. chromatographyonline.comjst.go.jp The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. chromatographyonline.com

For the separation of basic compounds like amines, the addition of an additive to the mobile phase is crucial to prevent peak tailing and improve resolution. nih.gov For (S)-3-Methylpyrrolidin-3-amine, a basic additive like diethylamine would be standard, although acidic additives have also been shown to be effective by forming an intact salt pair with the basic analyte. nih.gov Polysaccharide-based CSPs are widely used and highly effective in SFC. nih.gov Additionally, crown ether-based CSPs are particularly well-suited for the enantioseparation of compounds containing a primary amino group. chromatographyonline.com

| Parameter | Typical Conditions for Chiral Amine Separation |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) or Crown Ether-based |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |

| Additive | 0.1 - 0.5% Diethylamine (DEA) or Ethanosulfonic Acid (ESA) nih.gov |

| Flow Rate | 1.0 - 4.0 mL/min |

| Back Pressure | 100 - 200 bar |

| Detection | UV or Mass Spectrometry (MS) |

This table summarizes common SFC parameters for the enantiomeric resolution of chiral amines.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent volumes. nih.gov For chiral separations, a chiral selector is added to the background electrolyte (BGE). mdpi.com The enantiomers migrate at different velocities due to their varying interactions with the chiral selector, leading to their separation.

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE for the enantioseparation of a wide variety of compounds, including chiral amines. nih.govcmu.edu For a cationic compound like protonated 3-Methylpyrrolidin-3-amine, a neutral or charged cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) can be used. researchgate.net The enantiomeric recognition is based on the differential formation of transient host-guest inclusion complexes between the enantiomers and the cyclodextrin cavity. nih.gov Method optimization involves adjusting the type and concentration of the CD, the pH of the BGE, and the applied voltage. mdpi.com

| Parameter | Typical Conditions for Chiral Amine Separation |

| Chiral Selector | Neutral or charged cyclodextrin derivative (e.g., TM-β-CD, HP-β-CD) mdpi.com |

| Background Electrolyte | Phosphate or Borate buffer at a specific pH (e.g., pH 5.0) mdpi.com |

| Capillary | Fused silica capillary (e.g., 50 µm i.d., 40 cm length) |

| Voltage | 15 - 25 kV |

| Temperature | 15 - 25 °C |

| Detection | UV (requires a chromophore) or indirect detection |

This table shows representative CE conditions for enantioseparation using cyclodextrins as chiral selectors.

Spectroscopic Methods for Stereochemical Assignment and Mechanistic Studies

While chromatographic methods separate and quantify enantiomers, spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. For complex stereochemical assignments, particularly in cyclic systems like pyrrolidines, one-dimensional NMR is often insufficient. Two-dimensional NMR experiments, especially Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the relative configuration of substituents. nih.gov

The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through chemical bonds. nih.gov In the case of a substituted pyrrolidine (B122466) like 3-Methylpyrrolidin-3-amine, a NOESY experiment could definitively establish the relative orientation of the C3-methyl group and the protons on the pyrrolidine ring. For instance, in a related substituted pyrrolidine system, the observation of a NOESY cross-peak between protons at positions 5 and 7 confirmed their cis relationship. nih.gov The presence or absence of such through-space correlations allows for the unambiguous assignment of diastereomers and the confirmation of the stereochemical integrity of the (S)-configuration at the C3 stereocenter during a chemical transformation.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Enantiopurity

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral analyte. For (S)-3-Methylpyrrolidin-3-amine, CD spectroscopy serves as a critical tool for the confirmation of its absolute configuration and the quantification of its enantiomeric purity.

In a typical application, the CD spectrum of a chiral compound is unique to its specific three-dimensional arrangement of atoms. The resulting spectrum, often characterized by positive or negative Cotton effects at specific wavelengths, can be compared to theoretical spectra generated through computational methods, such as time-dependent density functional theory (TD-DFT). This comparison allows for the unambiguous assignment of the (S) or (R) configuration to a particular enantiomer.

Furthermore, the intensity of the CD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess (ee). By calibrating with a known standard of the pure enantiomer, a quantitative analysis of the enantiopurity of a sample of (S)-3-Methylpyrrolidin-3-amine can be achieved. This is particularly crucial in synthetic chemistry, where achieving high enantioselectivity is a primary goal. Vibrational Circular Dichroism (VCD), an infrared-based analogue of electronic CD, can also be employed to probe the stereochemistry of chiral molecules, offering complementary information based on the vibrational transitions within the molecule. nih.gov

Table 1: Illustrative CD Spectroscopy Data for a Chiral Amine

| Parameter | Value |

| Wavelength (nm) | 220 |

| Molar Ellipticity (deg·cm²/dmol) | +1.5 x 10⁴ |

| Solvent | Methanol |

| Concentration (mg/mL) | 0.1 |

Note: This table represents hypothetical data for illustrative purposes.

Mass Spectrometry (MS) for Reaction Mixture Analysis (excluding basic compound identification)

Mass spectrometry (MS) is an indispensable analytical technique in synthetic chemistry, providing detailed information about the composition of complex reaction mixtures beyond simple molecular weight confirmation. In the context of the synthesis of (S)-3-Methylpyrrolidin-3-amine, advanced MS techniques are employed to identify and quantify byproducts, intermediates, and impurities, which is crucial for reaction optimization and understanding reaction mechanisms.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a reaction mixture prior to their introduction into the mass spectrometer. This enables the individual analysis of each species, even those present in trace amounts. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown byproducts.

Tandem mass spectrometry (MS/MS) is another powerful tool. In an MS/MS experiment, a specific ion from the initial mass spectrum (e.g., a suspected byproduct) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that can be used to elucidate the structure of the selected ion. This is particularly useful for distinguishing between isomeric byproducts that have the same molecular weight. For instance, in the synthesis of a related pyrrolidine derivative, LCMS was used to characterize the product with a retention time of 3.43 minutes and a mass-to-charge ratio (m/z) of 328.15 (ES+).

Crystallographic Analysis of Derived Structures for Stereochemical Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of stereochemistry. While obtaining suitable crystals of (S)-3-Methylpyrrolidin-3-amine dihydrochloride (B599025) itself might be challenging, the formation of a crystalline derivative is a common and effective strategy for its stereochemical elucidation.

This process involves reacting the chiral amine with a suitable achiral or chiral reagent to form a new compound that crystallizes more readily. The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate the electron density map of the molecule, from which the precise spatial arrangement of every atom can be determined. This provides unambiguous information about the relative and absolute stereochemistry of all chiral centers within the molecule. For instance, the crystal structure of a 1,5-benzodiazepin-2-one (B1260877) derivative was successfully determined, confirming the cis configuration based on the coupling constant in its NMR spectrum and subsequent X-ray analysis. mdpi.com This approach provides the ultimate confirmation of the stereochemical assignments made by other techniques like CD spectroscopy.

Table 2: Hypothetical Crystallographic Data for a Chiral Pyrrolidine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.678 |

| α, β, γ (°) | 90, 90, 90 |

| Final R-factor | 0.045 |

Note: This table represents hypothetical data for illustrative purposes.

Development of High-Throughput Screening Methods for Catalyst Evaluation

The efficient synthesis of enantiomerically pure compounds like (S)-3-Methylpyrrolidin-3-amine often relies on the use of chiral catalysts. The discovery and optimization of these catalysts can be a time-consuming process. High-throughput screening (HTS) methods have emerged as a powerful strategy to accelerate this discovery phase by rapidly evaluating large libraries of potential catalysts and reaction conditions. acs.orgnih.gov

In the context of synthesizing chiral amines, HTS assays are designed to quickly assess the yield and enantioselectivity of a reaction. These assays often employ spectroscopic or chromatographic techniques in a miniaturized and parallel format, such as in 96- or 384-well plates. For example, a fluorescence-based assay can be used to determine the enantiomeric excess of chiral amines and amino alcohols in a high-throughput manner. nih.gov Another approach involves the use of ¹⁹F NMR spectroscopy for the simultaneous chiral analysis of multiple substrates in a single reaction mixture, which significantly speeds up the evaluation of structure-selectivity relationships. nih.gov

These HTS methods allow researchers to screen a wide range of ligands, metal precursors, solvents, and other reaction parameters in a short period. The data generated from these screens can be used to identify promising catalyst systems for the asymmetric synthesis of (S)-3-Methylpyrrolidin-3-amine, leading to more efficient and cost-effective production methods.

Future Research Directions and Perspectives

Design of Novel Chiral Pyrrolidine (B122466) Organocatalysts with Enhanced Efficiency and Selectivity

The development of new organocatalysts derived from the (S)-3-Methylpyrrolidin-3-amine 2HCl scaffold is a primary area for future research. The goal is to create catalysts with superior activity and stereocontrol. nih.gov Modifications to the pyrrolidine ring and the amine functionality are expected to yield catalysts tailored for specific asymmetric transformations.

Key design strategies will likely involve:

Structural Modification: Introducing various substituents on the pyrrolidine ring can create a more defined and sterically hindered chiral environment around the active site. beilstein-journals.orgnih.gov This approach aims to improve the catalyst's ability to discriminate between different transition states, leading to higher enantioselectivity. acs.org For instance, incorporating bulky groups at the C-2 or C-5 positions has been shown to be highly effective in related pyrrolidine systems. nih.govbeilstein-journals.org

Bifunctional Catalysis: Designing catalysts that possess a secondary amine for enamine formation and an additional hydrogen-bond-donating group (like amide, squaramide, or urea (B33335) moieties) can lead to dual activation of the substrates. researchgate.net This cooperative catalysis within a single molecule can significantly enhance both reaction rates and selectivity by creating a more organized transition state. nih.govresearchgate.net

Supramolecular Scaffolds: A novel approach involves integrating the pyrrolidine core into mechanically interlocked structures, such as rotaxanes. nih.gov In these systems, a macrocycle positioned near the catalytic site can create a dynamic chiral pocket, influencing the reaction's course and potentially leading to a dramatic increase in selectivity compared to the non-interlocked catalyst. nih.gov

Table 1: Strategies for Novel Pyrrolidine Organocatalyst Design

| Design Strategy | Rationale | Expected Outcome |

|---|---|---|

| Steric Shielding | Introduce bulky substituents (e.g., aryl, silyl (B83357) ethers) on the pyrrolidine ring. nih.govbeilstein-journals.org | Enhanced enantio- and diastereoselectivity by creating a defined chiral pocket. acs.orgnih.gov |

| Bifunctionality | Incorporate hydrogen-bond donor/acceptor groups (e.g., amides, squaramides). researchgate.net | Increased reactivity and selectivity through simultaneous activation of both nucleophile and electrophile. nih.gov |

| Conformational Rigidity | Synthesize catalysts with rigid backbones or as part of a spirocyclic system. rsc.org | Improved selectivity by reducing conformational flexibility in the transition state. |

| Mechanical Bonding | Create interlocked catalysts like mdpi.comrotaxanes where the pyrrolidine is the thread. nih.gov | Enhanced or switchable selectivity due to the mobile macrocycle creating a confined reaction space. nih.gov |

Expanding the Substrate Scope and Reaction Diversity for Asymmetric Transformations

A significant frontier in organocatalysis is the expansion of reactions and substrates that can be successfully employed. Future research will focus on applying catalysts derived from this compound to a wider array of asymmetric transformations beyond the well-established Michael and aldol (B89426) reactions. nih.govresearchgate.net

Efforts in this area are expected to include: